molecular formula C7H4F3NO2 B043618 3-Amino-2,4,5-trifluorobenzoic acid CAS No. 119385-80-7

3-Amino-2,4,5-trifluorobenzoic acid

Cat. No.: B043618
CAS No.: 119385-80-7
M. Wt: 191.11 g/mol
InChI Key: NVWVZPFPZJYLNK-UHFFFAOYSA-N
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Description

3-Amino-2,4,5-trifluorobenzoic acid is an organic compound with the chemical formula C7H4F3NO2. It is known for its applications in pharmaceutical research and development . This compound is characterized by the presence of three fluorine atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,4,5-trifluorobenzoic acid can be synthesized by heating 4-amino-3,5,6-trifluorophthalonitrile in an aqueous solvent in the presence of an acid . This method involves the hydrolysis of the nitrile group to form the carboxylic acid while retaining the amino and fluorine substituents.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, solvent concentration, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The amino group can also engage in coupling reactions to form azo compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Amino-2,4,5-trifluorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVZPFPZJYLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371037
Record name 3-amino-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119385-80-7
Record name 3-amino-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,4,5-trifluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-amino-2,4,5-trifluorobenzoic acid in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid?

A1: The abstract states that 3-chloro-2,4,5-trifluorobenzoic acid was synthesized through the chlorination of this compound []. This suggests that this compound serves as a precursor compound, and the amino group is replaced by a chlorine atom during the synthesis.

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